N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(5-nitro-2-piperidinophenyl)methylidene]amine
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Overview
Description
N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(5-nitro-2-piperidinophenyl)methylidene]amine: is a complex organic compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic compounds consisting of two benzene rings fused to a central furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(5-nitro-2-piperidinophenyl)methylidene]amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through the cyclization of substituted biphenyls or via O-arylation reactions followed by cyclization of diaryl ethers.
Introduction of Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid as reagents.
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Condensation Reaction: The final step involves the condensation of the dibenzofuran core with the nitro-piperidine derivative under specific conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) and Friedel-Crafts acylation reagents can be employed.
Major Products:
Oxidation Products: Various oxidized derivatives of the furan ring.
Reduction Products: Amino derivatives formed from the reduction of the nitro group.
Substitution Products: Substituted dibenzofuran derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Material Science: It can be incorporated into polymers and other materials to improve their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a fluorescent probe in biological studies to track and visualize cellular processes.
Industry:
Mechanism of Action
The mechanism of action of N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(5-nitro-2-piperidinophenyl)methylidene]amine involves its interaction with specific molecular targets. The nitro group and piperidine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Dibenzofuran: A simpler analog without the nitro and piperidine groups.
N-(Dibenzo[b,d]furan-3-yl)-5-nitrofuran-2-carboxamide: A compound with a similar dibenzofuran core but different substituents.
N-(Dibenzo[b,d]furan-3-yl)-9-phenyl-9H-carbazol-2-amine: Another analog with a different functional group arrangement.
Uniqueness: N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(5-nitro-2-piperidinophenyl)methylidene]amine stands out due to its unique combination of a dibenzofuran core, nitro group, and piperidine ring.
Properties
Molecular Formula |
C24H21N3O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-dibenzofuran-3-yl-1-(5-nitro-2-piperidin-1-ylphenyl)methanimine |
InChI |
InChI=1S/C24H21N3O3/c28-27(29)19-9-11-22(26-12-4-1-5-13-26)17(14-19)16-25-18-8-10-21-20-6-2-3-7-23(20)30-24(21)15-18/h2-3,6-11,14-16H,1,4-5,12-13H2 |
InChI Key |
UQHPOXVFBBJISY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Origin of Product |
United States |
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